Preferential hSERT Inhibition: Trimipramine N-oxide vs. Parent Trimipramine and Co-Metabolites
Trimipramine N-oxide demonstrates preferential inhibition of the human serotonin transporter (hSERT) compared to the parent compound and other major metabolites. In HEK293 cells heterologously expressing human monoamine transporters, Trimipramine N-oxide exhibited the most pronounced inhibition of hSERT among all tested compounds [1]. The parent compound trimipramine inhibited hSERT with an IC₅₀ between 2-10 μM, whereas Trimipramine N-oxide inhibited hSERT with an IC₅₀ of 3.59 nM—representing approximately 500- to 2,800-fold higher potency . In contrast, 2-hydroxy-trimipramine showed reduced potency at hSERT, while desmethyl-trimipramine exhibited similar potency to the parent compound [1].
| Evidence Dimension | hSERT inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 3.59 nM (HEK293 cells) |
| Comparator Or Baseline | Trimipramine: IC₅₀ ≈ 2-10 μM; Desmethyl-trimipramine: potency similar to trimipramine; 2-Hydroxy-trimipramine: lower potency than trimipramine |
| Quantified Difference | Trimipramine N-oxide exhibits ~500- to 2,800-fold higher hSERT inhibitory potency than parent trimipramine |
| Conditions | HEK293 cells heterologously expressing human SERT; [³H]MPP⁺ uptake inhibition assay |
Why This Matters
This quantitative potency difference enables researchers to isolate hSERT-mediated effects with substantially lower compound concentrations, reducing off-target interference at hNAT and hOCT2 which require 3.3- and 7.6-fold higher concentrations, respectively.
- [1] Haenisch B, Hiemke C, Bönisch H. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters. Psychopharmacology (Berl). 2011;217(2):289-295. View Source
